(R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate (R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139613
InChI: InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11(9-17)13-8-10-6-4-5-7-12(10)19-13/h4-8,11,17H,9H2,1-3H3,(H,16,18)/t11-/m1/s1
SMILES:
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate

CAS No.:

Cat. No.: VC20139613

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name tert-butyl N-[(1R)-1-(1-benzofuran-2-yl)-2-hydroxyethyl]carbamate
Standard InChI InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11(9-17)13-8-10-6-4-5-7-12(10)19-13/h4-8,11,17H,9H2,1-3H3,(H,16,18)/t11-/m1/s1
Standard InChI Key MSKDCMXMVRLTBM-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CO)C1=CC2=CC=CC=C2O1
Canonical SMILES CC(C)(C)OC(=O)NC(CO)C1=CC2=CC=CC=C2O1

Introduction

(R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is a complex organic compound featuring a benzofuran moiety linked to a hydroxyethyl group through a carbamate functional group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is C15H19NO4, with a molecular weight of approximately 277.31 g/mol .

Synthesis Methods

The synthesis of (R)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate typically involves multiple steps, including the reaction of benzofuran derivatives with appropriate carbamate precursors. While specific detailed synthesis protocols are not widely documented in public literature, general approaches involve the use of di-tert-butyl dicarbonate and monoethanolamine under controlled conditions, similar to those used for related carbamates.

Chemical Reactions and Derivatives

This compound can undergo various chemical reactions typical of carbamates, such as hydrolysis and substitution reactions. These reactions are crucial for modifying its properties and enhancing its biological activity.

Reaction TypeDescription
HydrolysisCleavage of the carbamate group
SubstitutionReplacement of functional groups

Comparison with Similar Compounds

Similar compounds, such as tert-butyl N-(2-hydroxyethyl)carbamate and benzofuran-3-carboxylic acid, lack the benzofuran moiety or have different functional groups, which can affect their biological activities and chemical reactivities.

CompoundStructureNotable Features
Tert-butyl N-(2-hydroxyethyl)carbamateLacks benzofuran moietyDifferent reactivity profile
Benzofuran-3-carboxylic acidContains carboxylic acid instead of carbamateAltered biological activity

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